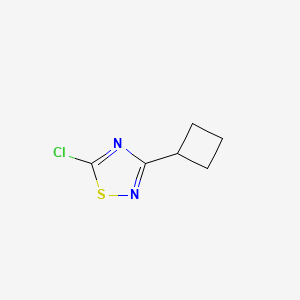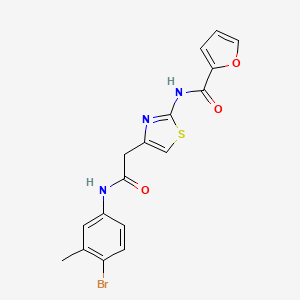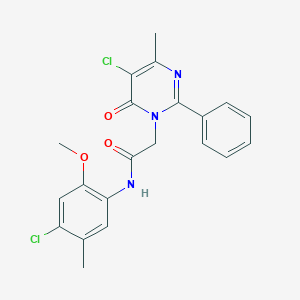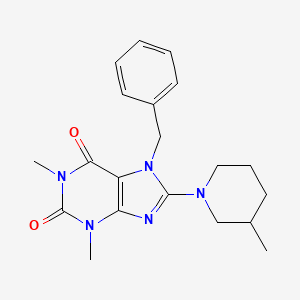
5-Chloro-3-cyclobutyl-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-cyclobutyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C6H7ClN2S and a molecular weight of 174.65 . It is a research-use-only compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiadiazole ring attached to a cyclobutyl group and a chlorine atom .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research on thiadiazole derivatives, including compounds structurally similar to 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole, has shown promising applications in the field of corrosion inhibition. For example, certain 1,3,4-thiadiazole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated significant inhibition efficiency, which could be correlated with their molecular structures and electronic properties. The adsorption of these inhibitors on metal surfaces followed Langmuir's adsorption isotherm, indicating a strong and efficient binding to the surface, thereby preventing corrosion (Lebrini et al., 2005).
Anticancer Potential
Thiadiazole derivatives, including those structurally related to this compound, have also been investigated for their potential anticancer activities. These compounds have been synthesized and evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The anticancer activity of these derivatives can be attributed to their ability to interfere with cellular processes critical for cancer cell survival and proliferation. Some compounds have even been granted National Cancer Institute (NCI) codes for further evaluation due to their significant inhibitory effects on tumor cells, highlighting the potential of thiadiazole derivatives in cancer therapy (Noolvi et al., 2011).
Antimicrobial and Antiviral Activities
The search for new antimicrobial and antiviral agents has led to the exploration of thiadiazole derivatives for their potential in this area. Compounds structurally related to this compound have been synthesized and screened for their antimicrobial activity against various pathogenic bacteria and fungi. Some of these derivatives have shown high activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics. Additionally, certain thiadiazole derivatives have demonstrated antiviral activities, suggesting a broad spectrum of potential biological applications (Chen et al., 2010).
Direcciones Futuras
The future directions for research on 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole and similar compounds could involve further exploration of their potential biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . Additionally, structural modifications in the 1,3,4-thiadiazole ring could result in highly effective and less toxic compounds .
Mecanismo De Acción
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to targetVEGFR-2 and BRAF kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies .
Mode of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to inhibit the activity of vegfr-2 and braf kinases . This inhibition can lead to a decrease in cell proliferation and survival, which is beneficial in the treatment of cancer .
Biochemical Pathways
The inhibition of vegfr-2 and braf kinases can affect multiple downstream pathways involved in cell proliferation and survival .
Result of Action
The inhibition of vegfr-2 and braf kinases can lead to a decrease in cell proliferation and survival .
Propiedades
IUPAC Name |
5-chloro-3-cyclobutyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOQSFPKPONEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2830293.png)

![N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2830297.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2830306.png)
![1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2830307.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2830308.png)
![3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2830309.png)
![1-[3-[1-(2-Chloroacetyl)piperidin-4-yl]piperidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B2830310.png)
![[3-(1,3-Diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2830311.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2830312.png)
![8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830313.png)

